

Mozenavir: A Comparative Retrospective on a Discontinued HIV-1 Protease Inhibitor

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Compound of Interest		
Compound Name:	Mozenavir	
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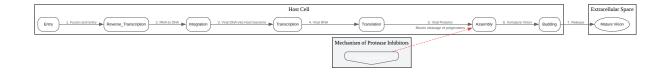
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Mozenavir**, a discontinued HIV-1 protease inhibitor, in the context of established antiretroviral therapies. Due to its discontinuation, direct comparative data for **Mozenavir** against various HIV-1 subtypes is limited. This guide, therefore, presents available preclinical data for **Mozenavir** and contrasts it with the comprehensive clinical and in vitro data of successful protease inhibitors, offering a retrospective on why a once-promising candidate did not proceed to market.

Mozenavir (DMP-450) was an investigational, orally active, and highly selective inhibitor of the HIV-1 protease.[1] Despite demonstrating high binding affinity to its target, clinical studies revealed that **Mozenavir** did not offer significant advantages over other protease inhibitors already available.[2][3] Consequently, its development was halted by Gilead Sciences.[2] This guide will delve into the available data for **Mozenavir** and provide a comparative landscape of other key protease inhibitors, shedding light on the factors that contribute to the success or failure of a drug candidate in this class.

Mechanism of Action: HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. This process is essential for the assembly of infectious virions. Protease inhibitors act by binding to the active site of this enzyme, preventing the cleavage of polyproteins and resulting in the production of immature, non-infectious viral particles.[4]





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Figure 1: Simplified HIV-1 Lifecycle and the Action of Protease Inhibitors.

Preclinical Data for Mozenavir

While clinical data remains largely unpublished, preclinical studies highlighted **Mozenavir** as a potent inhibitor of the HIV-1 protease with a high binding affinity, indicated by a low inhibition constant (Ki) of 0.3 nM.[1] The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.

Compound	Target	Inhibition Constant (Ki)
Mozenavir (DMP-450)	HIV-1 Protease	0.3 nM[1]

Table 1: Preclinical Inhibition Constant for Mozenavir

Comparative Efficacy of Approved Protease Inhibitors Against HIV-1 Subtypes

The high genetic variability of HIV-1, leading to different subtypes, presents a significant challenge for antiretroviral therapy.[5] An effective protease inhibitor must demonstrate broad activity against a range of subtypes. The following tables summarize the in vitro activity of several FDA-approved protease inhibitors against various HIV-1 subtypes, measured by the



50% effective concentration (EC50). The EC50 is the concentration of a drug that gives half-maximal response.

Drug	HIV-1 Subtype B (EC50 in nM)	HIV-1 Subtype C (EC50 in nM)	HIV-1 CRF01_AE (EC50 in nM)	Other Subtypes
Darunavir	1.79[6]	1.12[6]	1.27[6]	Active against a broad panel of M and O group isolates (median EC50 of 0.52 nM)[6]
Atazanavir	2.6 - 5.3[7]	Active[8]	Active[8]	Active against subtypes A, D, AG, F, G, and J[8]
Lopinavir	Similar efficacy to Subtype C[9] [10]	Similar efficacy to Subtype B[9] [10]	-	-

Table 2: Comparative In Vitro Activity (EC50) of Protease Inhibitors Against Different HIV-1 Subtypes

Note: Direct comparative EC50 values for all drugs against all subtypes from a single study are not always available. The data presented is a compilation from various sources.

Resistance Profile

A critical factor in the long-term success of an antiretroviral drug is its genetic barrier to resistance. HIV-1 can develop resistance through mutations in the protease gene, which reduce the binding affinity of the inhibitor.[11] Protease inhibitors with a high genetic barrier require the accumulation of multiple mutations before a significant loss of efficacy is observed. Darunavir, for instance, is noted for its high genetic barrier to resistance.[11][12]



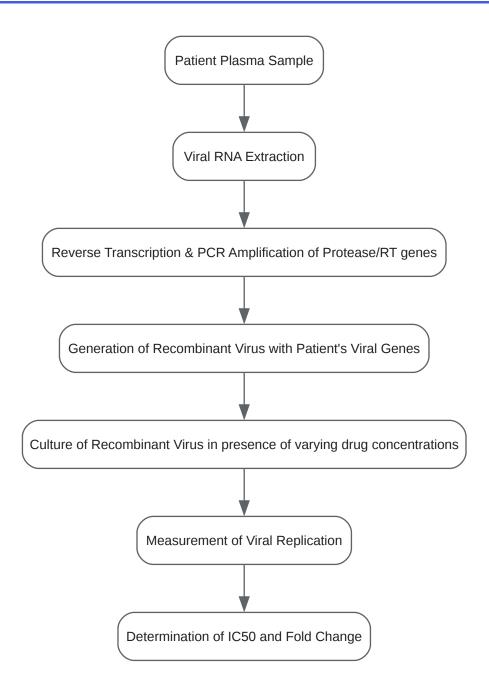
Experimental Protocols

The determination of antiviral efficacy and resistance is conducted through standardized in vitro assays.

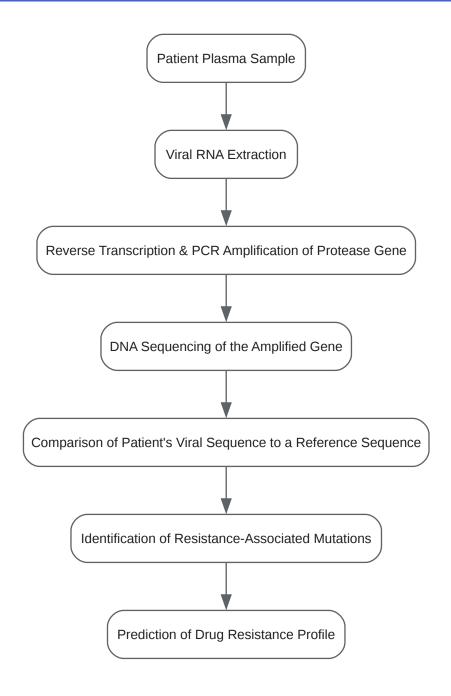
Phenotypic Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. [5][13][14] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50) or 90% (IC90). A fold-change in IC50 compared to a wild-type reference strain indicates the level of resistance.[15]









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Validation & Comparative





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